In-Depth Technical Guide to Thalidomide-O-PEG2-propargyl (CAS: 2098487-52-4) for Drug Discovery Professionals
In-Depth Technical Guide to Thalidomide-O-PEG2-propargyl (CAS: 2098487-52-4) for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG2-propargyl, with the Chemical Abstracts Service (CAS) number 2098487-52-4, is a pivotal bifunctional molecule extensively utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This technical guide provides a comprehensive overview of its structure, synthesis, and application in targeted protein degradation, complete with experimental protocols and relevant biological context for its use in drug discovery and development.
This molecule incorporates a thalidomide (B1683933) moiety, which serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a two-unit polyethylene (B3416737) glycol (PEG) linker to a terminal propargyl group.[1][2] The propargyl group facilitates covalent conjugation to a target protein ligand through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3]
Core Compound Specifications
A summary of the key identifiers and properties of Thalidomide-O-PEG2-propargyl is provided below.
| Property | Value |
| CAS Number | 2098487-52-4 |
| Molecular Formula | C₂₀H₂₀N₂O₇ |
| Molecular Weight | 400.38 g/mol |
| Synonyms | 2-(2,6-dioxopiperidin-3-yl)-4-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)isoindoline-1,3-dione, Thalidomide 4'-ether-PEG2-alkyne |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and DMF |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action in PROTACs: Hijacking the Ubiquitin-Proteasome System
Thalidomide-O-PEG2-propargyl is a critical component in the design of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The underlying principle of a thalidomide-based PROTAC is the hijacking of the CRL4^CRBN^ E3 ligase machinery.
The PROTAC molecule, containing the thalidomide moiety from Thalidomide-O-PEG2-propargyl, binds to CRBN. Simultaneously, the other end of the PROTAC, which is conjugated to a ligand for a protein of interest (POI), binds to the target protein. This results in the formation of a ternary complex between the E3 ligase, the PROTAC, and the POI. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Synthesis of Thalidomide-O-PEG2-propargyl
PROTAC Synthesis via Click Chemistry
This protocol outlines a general method for conjugating Thalidomide-O-PEG2-propargyl to a POI ligand containing an azide (B81097) group.
Materials:
-
Thalidomide-O-PEG2-propargyl
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Anhydrous, degassed solvent (e.g., DMSO/tBuOH or water)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Thalidomide-O-PEG2-propargyl in anhydrous DMSO.
-
Prepare a stock solution of the azide-functionalized POI ligand in a compatible solvent.
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water or a suitable buffer.
-
-
Reaction Setup:
-
In a reaction vial, combine the Thalidomide-O-PEG2-propargyl solution (1.0 equivalent) and the azide-functionalized POI ligand solution (1.0-1.2 equivalents).
-
Add the copper ligand solution to the mixture.
-
Add the CuSO₄ solution and briefly mix.
-
-
Initiation of Click Reaction:
-
Add the sodium ascorbate solution to initiate the reaction. The solution may change color.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with a suitable solvent and purified by reverse-phase preparative HPLC to yield the final PROTAC.
-
The identity and purity of the PROTAC should be confirmed by LC-MS and NMR.
-
In-Cell Western Blotting for Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Quantify the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Quantitative Data Summary
| Parameter | Description | Representative Value Range |
| CRBN Binding Affinity (Kd) | The dissociation constant for the binding of the thalidomide moiety to CRBN. | 1-10 µM |
| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation. | > 90% |
Note: These values are highly dependent on the specific POI, the POI ligand, the cell line used, and the overall architecture of the PROTAC molecule.
Conclusion
Thalidomide-O-PEG2-propargyl is a versatile and indispensable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward conjugation chemistry via the propargyl group and the well-characterized function of the thalidomide moiety make it an attractive choice for researchers developing novel protein degraders. This guide provides a foundational understanding and practical protocols to facilitate the use of this important molecule in the advancement of targeted protein degradation and the discovery of new therapeutics.
